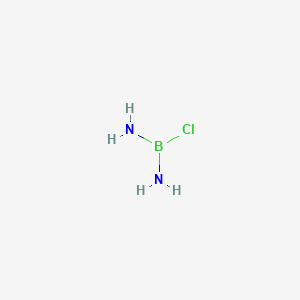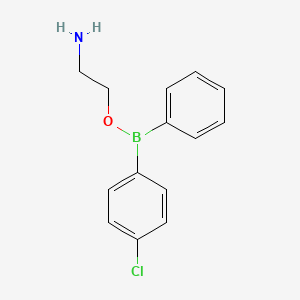
2-Aminoethyl (4-chlorophenyl)phenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)phenylborinate typically involves the reaction of 4-chlorophenylboronic acid with phenylboronic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 80°C
Coupling Agent: Palladium catalyst, such as palladium acetate or palladium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography to isolate the desired product
Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl (4-chlorophenyl)phenylborinate can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives
Reduction: Formation of borane complexes
Substitution: Replacement of the aminoethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous solution
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-Chlorophenylboronic acid and phenylboronic acid derivatives
Reduction: Borane complexes with varying degrees of hydrogenation
Substitution: Halogenated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl (4-chlorophenyl)phenylborinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Wirkmechanismus
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic groups to a metal catalyst, such as palladium. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a nucleophile, donating its organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation process
Organic Substrates: Accept the organic groups from the boron atom to form new bonds
Vergleich Mit ähnlichen Verbindungen
2-Aminoethyl (4-chlorophenyl)phenylborinate can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the aminoethyl and 4-chlorophenyl groups, making it less versatile in certain reactions
4-Chlorophenylboronic Acid: Similar structure but without the aminoethyl group, limiting its applications in complex synthesis
2-Aminoethyl Diphenylborinate: Contains two phenyl groups instead of a 4-chlorophenyl group, offering different reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond.
Eigenschaften
CAS-Nummer |
85724-97-6 |
|---|---|
Molekularformel |
C14H15BClNO |
Molekulargewicht |
259.54 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BClNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
InChI-Schlüssel |
IDNUFQOUQABULP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


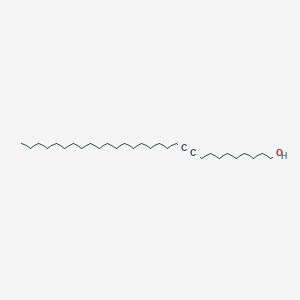
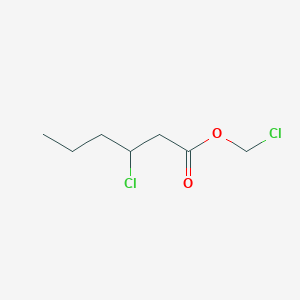
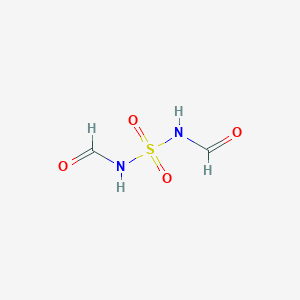
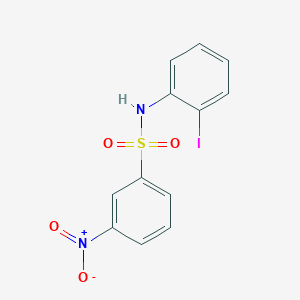
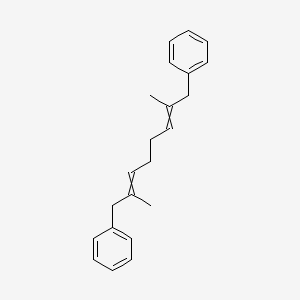
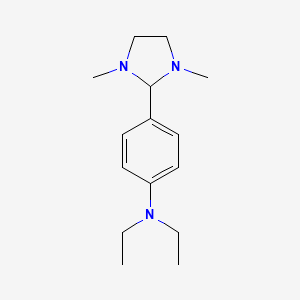
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
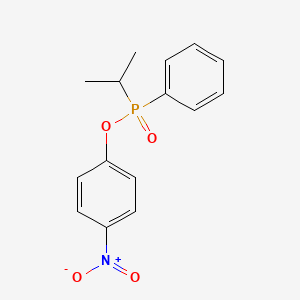
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
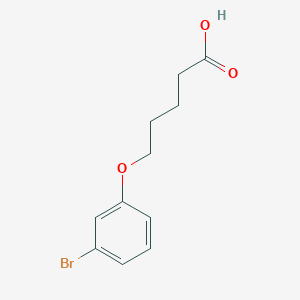
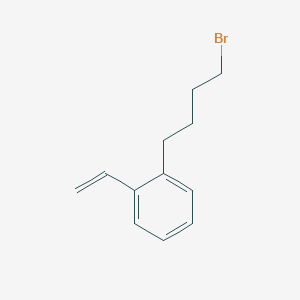
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
